molecular formula C12H12N2S B1629049 4-(Pyridin-4-YL)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine CAS No. 213462-07-8

4-(Pyridin-4-YL)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine

Cat. No. B1629049
M. Wt: 216.3 g/mol
InChI Key: RMRXFOSAHNDPSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Pyridin-4-YL)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine is a useful research compound. Its molecular formula is C12H12N2S and its molecular weight is 216.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Pyridin-4-YL)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Pyridin-4-YL)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

213462-07-8

Product Name

4-(Pyridin-4-YL)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine

Molecular Formula

C12H12N2S

Molecular Weight

216.3 g/mol

IUPAC Name

4-pyridin-4-yl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

InChI

InChI=1S/C12H12N2S/c1-5-13-6-2-9(1)12-10-4-8-15-11(10)3-7-14-12/h1-2,4-6,8,12,14H,3,7H2

InChI Key

RMRXFOSAHNDPSB-UHFFFAOYSA-N

SMILES

C1CNC(C2=C1SC=C2)C3=CC=NC=C3

Canonical SMILES

C1CNC(C2=C1SC=C2)C3=CC=NC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-(2-Thienyl)-ethylamine (2 g, 15.7 mmol) 4-pyridylaldehyde (1.68 g, 15.7 mmol), triethylamine (1 ml) and ethanol (15 ml) were mixed and the reaction mixture was stirred at room temperature for 15 hours, then evaporated in vacuo. The crude oil was added trifluoroacetic acid (75 m) at once (strongly exothermic reaction). The reaction mixture was stirred at room temperature for 0.5 hour, then evaporated in vacuo. The residue was dissolved in dichloromethane (150 ml) and washed with 2 N sodium hydroxide (100 ml). The aqueous phase was extracted with dichloromethane (3×50 ml). The combined organic phases were dried with MgSO4, filtered and evaporated in vacuo to give an oil (3.21 g) which was crystallised from a mixture of dichloromethane and hexane to afford 2.4 g (71%) of the title compound.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name

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